

Structural Elucidation and Spectroscopic Profiling of 4-Methoxy-7-methylindole

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Compound of Interest

Compound Name: 4-Methoxy-7-methylindole

CAS No.: 203003-67-2

Cat. No.: B1610045

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Executive Summary & Compound Identity

4-Methoxy-7-methylindole is a 4,7-disubstituted indole derivative. The simultaneous presence of an electron-donating methoxy group at C4 and a methyl group at C7 creates a unique electronic environment that significantly alters the electrophilic substitution patterns compared to the parent indole.

Property	Detail
IUPAC Name	4-methoxy-7-methyl-1H-indole
CAS Registry	203003-67-2
Molecular Formula	C ₁₀ H ₁₁ NO
Molecular Weight	161.20 g/mol
Appearance	Yellow crystalline solid
Solubility	Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.[1]

Synthesis Context (Impurity Profiling)

Understanding the synthesis route is critical for interpreting "ghost peaks" in spectra. This compound is typically synthesized via the Bartoli Indole Synthesis using 2-methyl-5-methoxynitrobenzene and vinylmagnesium bromide.

- Common Impurities: Unreacted nitro-precursors, magnesium salts, or 4-methoxy-7-methylaniline (over-reduction byproduct).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is characterized by a distinct AB coupling system between protons H5 and H6, and the characteristic deshielding of the indole NH.

Experimental ^1H NMR Data

Solvent: CDCl_3 (Deuterated Chloroform) Frequency: 400 MHz^[2]

Chemical Shift (δ ppm)	Multiplicity	Integration	Coupling Constant (J)	Assignment	Electronic Justification
8.08	Broad Singlet (s)	1H	-	H-1 (NH)	Exchangeable proton; shift varies with concentration/solvent.
7.14 – 7.15	Multiplet (m)	1H	-	H-2	Alpha to Nitrogen; deshielded by heteroatom.
6.91	Doublet (d)	1H	7.6 Hz	H-6	Ortho to C7-Me.[2] Less shielded than H-5.
6.68 – 6.70	Multiplet (m)	1H	-	H-3	Beta to Nitrogen; electron-rich C3 position.
6.47	Doublet (d)	1H	7.6 Hz	H-5	Ortho to C4-OMe. Strong shielding (resonance) from Oxygen.
3.96	Singlet (s)	3H	-	C4-OCH ₃	Characteristic methoxy region.[2]
2.45	Singlet (s)	3H	-	C7-CH ₃	Aromatic methyl group. [2]

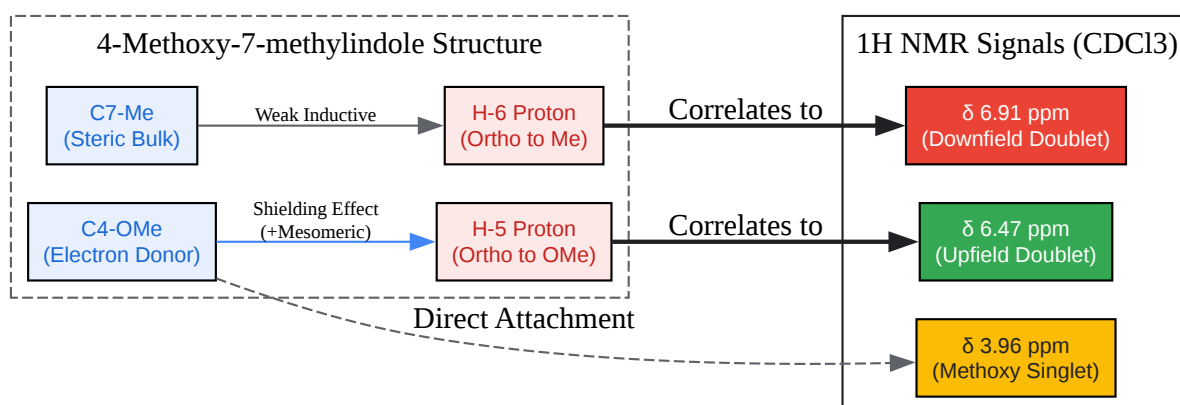
13C NMR Prediction (Derived)

Note: While experimental 1H data is sourced directly, 13C shifts are derived from substituent additivity rules for indoles.

- C4 (Ipso-OMe): ~153.0 ppm (Deshielded by Oxygen).
- C2: ~123.5 ppm.
- C7 (Ipso-Me): ~119.0 ppm.
- C6: ~121.0 ppm.
- C5: ~99.5 ppm (Shielded by ortho-OMe).
- C3: ~98.0 ppm (Electron-rich enamine-like carbon).
- OMe: 55.4 ppm.
- Me: 16.5 ppm.

Structural Assignment Logic (Visualization)

The following diagram illustrates the correlation between the chemical structure and the observed NMR signals.



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Caption: Logic flow connecting substituent electronic effects to specific NMR chemical shifts.

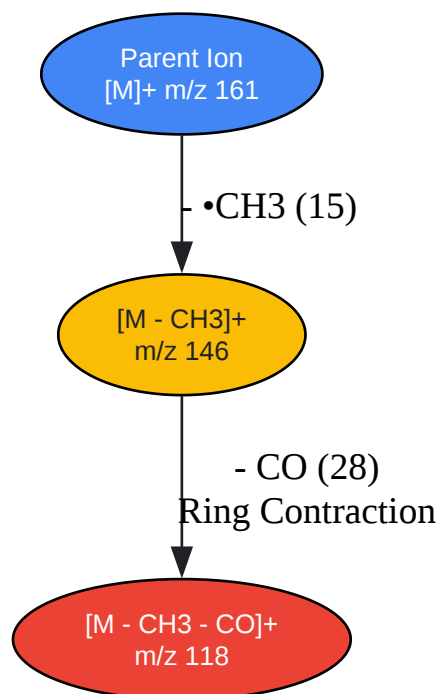
Mass Spectrometry (MS) Profile

The mass spectrum follows a fragmentation pattern typical of anisole-like systems fused to heterocycles.

Ionization Mode: ESI+ or EI (70 eV) Parent Ion (M⁺):m/z 161.1

m/z	Fragment Identity	Mechanism of Loss
161	[M] ⁺	Molecular Ion (Stable aromatic system).
146	[M - CH ₃] ⁺	Loss of methyl radical (usually from the methoxy group via radical cleavage).
133	[M - CO] ⁺	Expulsion of carbon monoxide (typical for phenols/anisoles after rearrangement).
118	[M - CH ₃ - CO] ⁺	Sequential loss of methyl and CO.

Fragmentation Pathway



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Caption: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy

Key functional group vibrations confirm the presence of the indole NH and the ether linkage.

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Notes
3380 – 3420	N-H Stretch	Strong, Sharp	Characteristic of non-H-bonded indole (dilute). Broadens if H-bonded.
2900 – 2960	C-H Stretch (sp ³)	Medium	Methyl and Methoxy C-H bonds.
1580 – 1620	C=C Aromatic	Medium	Indole ring breathing modes.
1240 – 1260	C-O Stretch	Strong	Aryl-alkyl ether bond (Ar-O-CH ₃).
740 – 760	C-H Bending	Strong	Out-of-plane bending (ortho-substituted benzene ring).

Experimental Protocol: Sample Preparation

To ensure reproducibility of the data above, follow this preparation protocol.

- Solvent Selection: Use CDCl₃ (99.8% D) for routine ¹H NMR. If solubility is poor or peaks are broad due to exchange, switch to DMSO-d₆.
 - Note: In DMSO-d₆, the NH peak will shift downfield (approx δ 10.8 - 11.2 ppm) and become sharper.
- Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic magnesium salts carried over from the Bartoli synthesis.
- Acquisition:

- Relaxation Delay (D1): Set to ≥ 2.0 seconds to allow full relaxation of the isolated methyl protons for accurate integration.
- Scans: 16 scans are sufficient for ^1H ; 512+ scans recommended for ^{13}C .

References

- Experimental ^1H NMR Data Source: US Patent Application 20250101038A1. Compounds. (2025). Paragraph [0324].
- Synthesis Methodology (Bartoli Reaction): Bartoli, G., et al. "Reaction of nitroarenes with vinyl Grignard reagents: a simple and general method for the synthesis of indoles." [3][4][5] Tetrahedron Letters, 30(16), 2129-2132. [Link]
- Pretsch, E., et al.

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